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Compound of Interest

Compound Name:
2-Bromo-4-nitrophenyl

isothiocyanate

CAS No.: 1000578-19-7

Cat. No.: B13702882

Get Quote

Executive Summary & Compound Profile
Target Compound: 2-Bromo-4-nitrophenyl isothiocyanate Molecular Formula: C₇H₃BrN₂O₂S

Molecular Weight: 259.08 g/mol Primary Application: Electrophilic intermediate for the synthesis

of benzothiazoles, thioureas, and heterocyclic drug candidates.[1][2]

The Characterization Challenge: The primary challenge in verifying this compound via

C NMR is the "Near-Silence" of the isothiocyanate (-NCS) carbon.[1][2] Due to efficient
chemical shift anisotropy (CSA) relaxation and exchange dynamics, the -NCS carbon signal
(typically ~135–145 ppm) is often severely broadened or invisible under standard proton-
decoupled acquisition parameters.[1] This guide provides the specific protocol required to
visualize this diagnostic peak.

Synthesis & Verification Workflow
The following pathway illustrates the critical transformation from the aniline precursor to the

isothiocyanate, highlighting the key spectral checkpoints.
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Starting Material
2-Bromo-4-nitroaniline

(CAS: 875-51-4)

Reagent
Thiophosgene (CSCl2)

or CS2/DMT-MM

Target Product
2-Bromo-4-nitrophenyl isothiocyanate

Nucleophilic Substitution
1H NMR Checkpoint:
Loss of NH2 signal

(δ 6.0-7.0 ppm)

Step 1
13C NMR Checkpoint:
Appearance of -NCS
(δ ~140 ppm, weak)

Step 2

Click to download full resolution via product page

Figure 1: Synthesis and spectral verification workflow. The disappearance of the amine protons

is the first indicator; the

C -NCS peak is the definitive confirmation.

Comparative C NMR Spectral Data
The following table triangulates the expected chemical shifts of the target by comparing the

precursor (Aniline) and the non-brominated analog (4-Nitrophenyl NCS).

Table 1: Chemical Shift Assignment & Comparison (δ,
ppm in DMSO- )
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Carbon
Position

Precursor (2-
Bromo-4-
nitroaniline)

Analog (4-
Nitrophenyl
NCS)

Target

Prediction (2-
Bromo-4-
nitrophenyl
NCS)

Diagnostic Note

C-NCS

(Isothiocyanate)
Absent 142.4 139.0 – 143.0

Critical:

Broad/Weak

signal.[1]

Requires

relaxation agent

(see Protocol).

C-1 (Ipso to N) 153.5 (C-NH₂) 138.7 136.0 – 138.0

Significant

upfield shift (~15

ppm) due to loss

of strong

resonance

donation from -

NH₂.

C-2 (Ipso to Br) 106.5 124.0 (H-subst) 112.0 – 115.0
Bromine ipso

carbon.[1][2]

C-3 (Ortho to Br) 128.5 124.0 128.0 – 129.0
Minimal change

expected.[1][2]

C-4 (Ipso to

NO₂)
136.0 146.9 145.0 – 147.0

Deshielded by

nitro group.[1][2]

C-5 (Meta to Br) 124.5 124.0 123.0 – 125.0

C-6 (Ortho to N) 114.0 124.0 129.0 – 131.0

Deshielded due

to loss of -NH₂

shielding effect.

[1][2]

Key Structural Insights:
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The "Ipso" Shift (C-1): In the aniline precursor, C-1 is highly deshielded (~153 ppm) due to

the strong electron-donating effect of the amine.[1][2] Converting to the isothiocyanate

removes this donation, shifting C-1 upfield to ~137 ppm.[2] This is the most reliable marker

of conversion if the -NCS peak is not visible.[2]

Bromine Effect: The C-2 carbon (attached to Br) will appear significantly upfield (~112-115

ppm) compared to the non-brominated analog, serving as the regiochemical marker.[1][2]

Experimental Protocols
Protocol A: High-Sensitivity C NMR Acquisition
Standard parameters often fail to detect the quaternary -NCS carbon.[1]

Sample Preparation:

Dissolve 30–50 mg of the product in 0.6 mL of DMSO-

or CDCl₃.

Crucial Additive: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)₃].[2] This

paramagnetic relaxation agent shortens the

relaxation time of the quaternary carbons, significantly enhancing the intensity of the -NCS
and C-NO₂ peaks.[1]

Instrument Parameters:

Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE, though standard

decoupled is acceptable with Cr(acac)₃).

Relaxation Delay (D1): Set to 3–5 seconds (standard is often 1s).

Scans (NS): Minimum 1024 scans (approx. 1 hour on 400 MHz).

Spectral Width: Ensure range covers -10 to 220 ppm.

Protocol B: Rapid Verification via IR (Alternative)
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If NMR is ambiguous, IR provides immediate confirmation.

Method: ATR-FTIR (Solid state).[1][2]

Diagnostic Peak: Look for a very strong, broad stretch at 2000–2150 cm⁻¹ (N=C=S

asymmetric stretch).[2] This region is silent in the aniline precursor.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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